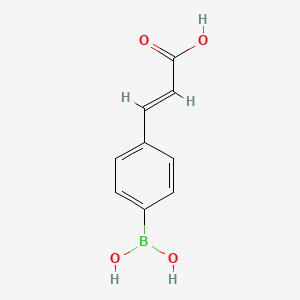

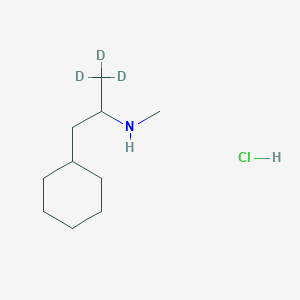

![molecular formula C₁₆H₁₄F₂N₃NaO₄S B1146597 sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide CAS No. 160488-53-9](/img/structure/B1146597.png)

sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that likely contains a benzo[d]imidazole core structure, which is a common motif in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized via O-difluoromethylation of β-ketosulfones using sodium chlorodifluoroacetate . This strategy is convenient and regioselective, and features an adequate substrate scope and functional group tolerance .Applications De Recherche Scientifique

Application in Pharmaceutical Formulation Development

Specific Scientific Field

Pharmaceutical Technology and Biopharmaceutics

Comprehensive Summary of the Application

L-Pantoprazole sodium is widely used in the development of various pharmaceutical formulations due to its role as a proton pump inhibitor (PPI). It’s used in the treatment of diseases manifested by excessive secretion of gastric acid .

Methods of Application or Experimental Procedures

The development of novel formulations with PPIs covers various approaches: nanoparticles, microparticles, minitablets, pellets, bilayer, floating, and mucoadhesive tablets, as well as parenteral, transdermal, and rectal preparations .

Results or Outcomes

Despite the poor stability of PPIs, which hinders the development of formulations in which dose can be easily adjusted, researchers have been able to develop contemporary solutions, possibilities, and challenges in formulation development .

Application in Process Validation

Specific Scientific Field

Quality Assurance in Pharmaceutical Manufacturing

Comprehensive Summary of the Application

Process validation plays a crucial role in ensuring the consistent production of high-quality pharmaceutical products. L-Pantoprazole sodium, being a class of proton pump inhibitors of an antiulcer drug, is often involved in such validation processes .

Methods of Application or Experimental Procedures

The process validation involves ensuring that the process equipment can operate within the required parameters. It not only improves the process but also confirms that the process is well designed and controlled .

Results or Outcomes

A fully validated process may require less in-process control and testing of the final product. It ensures that all necessary quality assurance systems are in place within the organization .

Application in Compounding of Liquid and Solid Dose Adjustable Formulations

Specific Scientific Field

Comprehensive Summary of the Application

L-Pantoprazole sodium is used in the compounding of liquid and solid dose adjustable formulations. It belongs to the benzimidazole PPI group that has an extended rate of metabolism resulting in a shorter lifetime in the plasma .

Methods of Application or Experimental Procedures

The compounding process involves the careful mixing of drugs to create a medication tailored to the needs of an individual patient .

Results or Outcomes

The compounding of liquid and solid dose adjustable formulations with Pantoprazole has shown promising results in terms of stability, applicability, and suitability .

Application in Analytical Chemistry

Specific Scientific Field

Comprehensive Summary of the Application

L-Pantoprazole sodium is used in the development and validation of analytical methods for determining and validating the fixed-dose combination of meloxicam and pantoprazole .

Methods of Application or Experimental Procedures

A new method has been developed and validated to estimate pantoprazole and meloxicam in a fixed-dose combination using RP-HPLC. In order to separate the drugs, a mobile phase phosphate buffer/acetate was used (30:70, v / v ), with a pH of 3.4 and a flow rate of 1.0 mL/min at 25 °C .

Results or Outcomes

The method presented herein can be routinely used for testing the pharmaceutical formulation of the combined meloxicam and pantoprazole .

Application in Chromatographic Methods

Specific Scientific Field

Comprehensive Summary of the Application

L-Pantoprazole sodium is used in the development and validation of chromatographic methods for simultaneous estimation of aspirin and pantoprazole sodium in pure and mixture form .

Methods of Application or Experimental Procedures

The high performance liquid chromatography (HPLC) method uses a C-18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase consisting of 0.05 M disodium hydrogen phosphate and methanol in a 40:60% v/v ratio .

Results or Outcomes

The methods can be used for the simultaneous determination of ASP and PNT in pure powder form and formulations as they are simple, accurate and sensitive .

Application in Pharmaceutical Compounding

Comprehensive Summary of the Application

L-Pantoprazole sodium is used in the compounding of liquid and solid dose adjustable formulations .

Propriétés

IUPAC Name |

sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/t26-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWDKZIIWCEDEE-SNYZSRNZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N3NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide | |

CAS RN |

160488-53-9 |

Source

|

| Record name | Pantoprazole sodium, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160488539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PANTOPRAZOLE SODIUM, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NJC1A1H4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxiranemethanol,alpha-methyl-3-(1-methylethyl)-,acetate,[2S-[2alpha(S*),3bta]]-(9CI)](/img/no-structure.png)

![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)

![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)